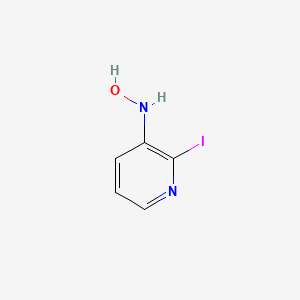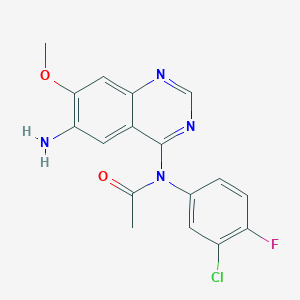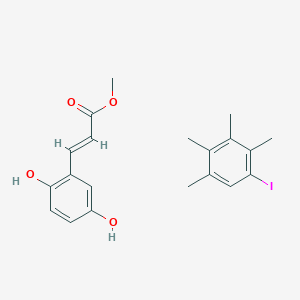
1-iodo-2,3,4,5-tetramethylbenzene;methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-iodo-2,3,4,5-tetramethylbenzene;methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate is a complex organic compound that combines an iodinated aromatic ring with a substituted phenylprop-2-enoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-iodo-2,3,4,5-tetramethylbenzene can be achieved through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid. The reaction typically occurs under reflux conditions.
Methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate can be synthesized through the esterification of (E)-3-(2,5-dihydroxyphenyl)prop-2-enoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for these compounds would likely involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of automated reactors and purification systems would be essential for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The phenolic groups in methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate can undergo oxidation to form quinones.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to form the corresponding saturated ester.
Substitution: The iodine atom in 1-iodo-2,3,4,5-tetramethylbenzene can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters and alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to the presence of iodine and phenolic groups.
Biology
Pharmaceuticals: Potential use in drug development due to the bioactive phenolic groups.
Biochemical Studies: Used as probes or reagents in biochemical assays.
Medicine
Industry
Materials Science: Used in the development of new materials with specific properties such as conductivity or reactivity.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity. In catalysis, it may act as a ligand or active site in a catalytic cycle.
Comparación Con Compuestos Similares
Similar Compounds
1-iodo-2,3,4,5-tetramethylbenzene: Similar iodinated aromatic compounds.
Methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate: Similar phenolic esters.
Uniqueness
The combination of an iodinated aromatic ring with a substituted phenylprop-2-enoate ester makes this compound unique, potentially offering a distinct set of chemical and biological properties.
Propiedades
Fórmula molecular |
C20H23IO4 |
|---|---|
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
1-iodo-2,3,4,5-tetramethylbenzene;methyl (E)-3-(2,5-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C10H13I.C10H10O4/c1-6-5-10(11)9(4)8(3)7(6)2;1-14-10(13)5-2-7-6-8(11)3-4-9(7)12/h5H,1-4H3;2-6,11-12H,1H3/b;5-2+ |
Clave InChI |
XBYKTCBYPBONPM-UPNXXXCKSA-N |
SMILES isomérico |
CC1=CC(=C(C(=C1C)C)C)I.COC(=O)/C=C/C1=C(C=CC(=C1)O)O |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)I.COC(=O)C=CC1=C(C=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


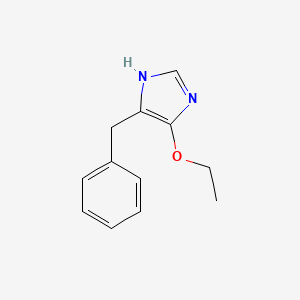
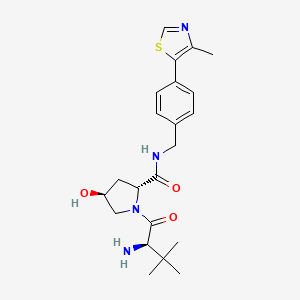
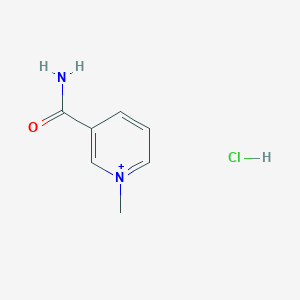
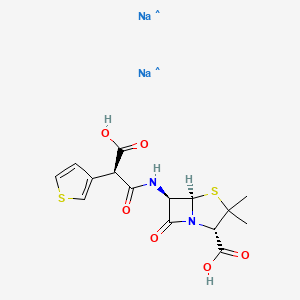
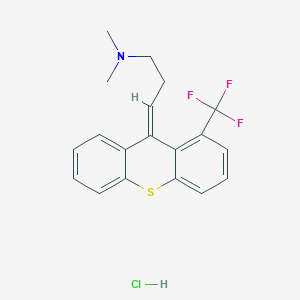
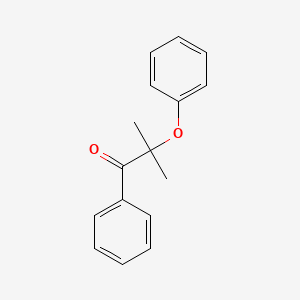
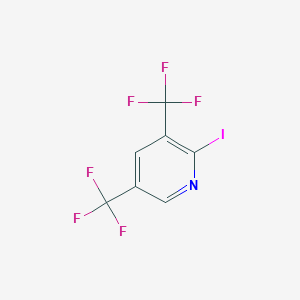
![tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)
![1-(Phenylsulfonyl)-6-tosyl-1,5,6,7-tetrahydro-4h-pyrrolo[2,3-c]pyridin-4-one](/img/structure/B12825446.png)
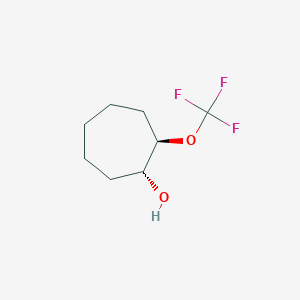
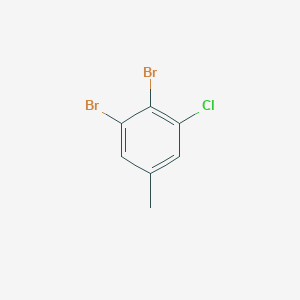
![6-Benzyl-1,3-bis(difluoromethyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B12825468.png)
